![molecular formula C19H15BrClN3O2S B2486975 5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361167-09-1](/img/structure/B2486975.png)
5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting with the preparation of key intermediate compounds followed by various coupling reactions. For example, methods to synthesize antipyrine derivatives like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide have been reported, showcasing the incorporation of bromo and chloro substituents through specific synthetic routes. These processes typically involve the formation of the pyrazole core, followed by sequential functionalization steps (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by X-ray crystallography, revealing details such as crystallization patterns, molecular conformation, and intermolecular interactions. For instance, studies have highlighted how the crystal packing is influenced by hydrogen bonding and π-interactions, providing insights into the stability and electronic properties of the molecule (Saeed et al., 2020).
Chemical Reactions and Properties
Compounds like 5-Bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can participate in various chemical reactions, reflecting their reactivity and functional group chemistry. For example, bromo and chloro substituents enable nucleophilic substitution reactions, while the benzamide and pyrazole moieties might undergo reactions typical for amides and heteroaromatic compounds, respectively.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal form, can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards electrophiles or nucleophiles, and stability under different conditions, are fundamental aspects that can be predicted based on the structure. The presence of electron-donating and withdrawing groups within the molecule influences its reactivity patterns and interaction with biological targets.
Applications De Recherche Scientifique
Intermolecular Interactions and Structural Analysis
The compound's analogs have been used in studies involving intermolecular interactions and structural analysis. For instance, compounds with similar structures have been synthesized and analyzed using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies emphasize the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies (Saeed et al., 2020).
Synthesis and Molecular Structure Characterization
Research on compounds structurally related to 5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide often involves the synthesis and characterization of molecular structures. For example, studies have focused on the synthesis of chalcones and their subsequent reactions to produce various derivatives, with detailed analyses of their molecular structures (Cuartas et al., 2017).
Application in Radiotracer Synthesis
Compounds with a similar molecular framework have been synthesized for use as radiotracers. These compounds are utilized in positron emission tomography (PET) for studying specific receptors in the animal brain, demonstrating the compound's potential in diagnostic imaging and neurological research (Katoch-Rouse & Horti, 2003).
Pharmaceutical Research
Related compounds have been synthesized and evaluated for their antimicrobial activity. For example, various derivatives have been tested for their antibacterial and antifungal activities, indicating the potential of these compounds in the development of new antimicrobial agents (Patel et al., 2013).
Anticancer Properties
Research has also been conducted on the synthesis of compounds with similar structures to explore their anticancer properties. These studies involve the evaluation of their effects on cancer cells, potentially contributing to the development of new cancer therapies (Yushyn et al., 2022).
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2S/c1-26-13-5-3-12(4-6-13)24-18(15-9-27-10-17(15)23-24)22-19(25)14-8-11(20)2-7-16(14)21/h2-8H,9-10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUKNXIHNFPPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2486896.png)
![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)
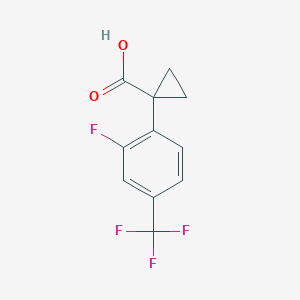
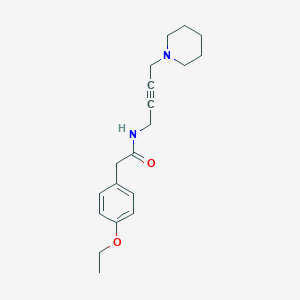
![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2486903.png)

![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)
![3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2486908.png)
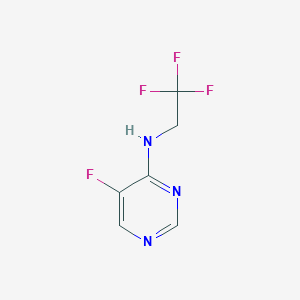

![2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2486911.png)
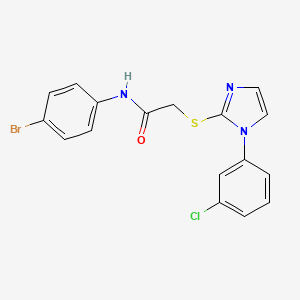
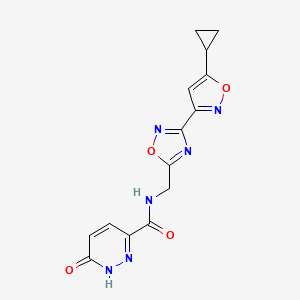
![1-[3-(1-methyl-1H-pyrrol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2486914.png)